molecular formula C18H30 B1195952 6-Phenyldodecane CAS No. 2719-62-2

6-Phenyldodecane

Cat. No. B1195952
CAS RN: 2719-62-2
M. Wt: 246.4 g/mol
InChI Key: ZYHJQFMTTFCBKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 6-Phenyldodecane, such as 6-epiplakortolide E, involves complex organic synthesis techniques. For example, 6-epiplakortolide E was synthesized from 1-bromo-10-phenyldecane using a singlet oxygen-mediated Diels-Alder reaction to form cyclic peroxide, followed by a directed iodolactonization to give the peroxylactone core (Jung, Ham, & Song, 2002). This showcases the intricate steps involved in synthesizing complex molecules and may reflect the approach needed for synthesizing 6-Phenyldodecane.

Molecular Structure Analysis

The molecular structure greatly influences the physical and chemical properties of organic compounds. For example, the study on perylenebisimide derivatives highlighted how the molecular design affects the liquid crystalline and photoluminescent properties of these compounds. Various spacers, including phenyl units, were introduced to alter the compounds' properties (Jancy & Asha, 2006). Similarly, understanding the molecular structure of 6-Phenyldodecane is crucial for predicting its behavior and potential applications.

Chemical Reactions and Properties

Chemical reactions involving compounds with phenyl groups and extended carbon chains, like 6-Phenyldodecane, often explore the reactivity of these functional groups. For instance, cyclometalated complexes involving phenyl groups were studied for their electrochemical properties and reactivity under various conditions, showcasing the diverse chemical behavior these molecules can exhibit (Schneider et al., 2009).

Physical Properties Analysis

The physical properties of organic compounds, including those similar to 6-Phenyldodecane, are significantly influenced by their molecular structure. For example, the liquid crystalline properties of perylenebisimide derivatives were found to be dependent on the spacer length and the rigidity of the spacers, which are key factors in determining the materials' phase behavior (Jancy & Asha, 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are crucial for understanding how compounds like 6-Phenyldodecane interact in different environments. Studies on related compounds provide insights into how functional group modifications and molecular design can influence chemical behavior, such as photophysical properties and reactivity towards quenching agents (Schneider et al., 2009).

Scientific Research Applications

  • Synthesis and Chemical Reactions : 6-Phenyldodecane has been used in the synthesis of complex organic compounds. For example, it played a role in the first total synthesis of natural 6-epiplakortolide E, highlighting its utility in organic synthesis processes (Jung, Ham, & Song, 2002).

  • Environmental Biodegradation Studies : In environmental pollution research, 6-Phenyldodecane (as [3-(14)C]phenyldodecane) has been studied to understand its biodegradation in soils spiked with cable insulating oil. This research provides insights into the environmental impact and degradation behavior of such compounds (Dew, Paton, & Semple, 2005).

  • Pharmaceutical Applications : 6-Phenyldodecane derivatives have been examined for potential pharmaceutical applications. For instance, oxidized cellulose-phenylpropanolamine conjugates were studied as a macromolecular prodrug carrier, indicating the relevance of phenyldodecane derivatives in drug delivery systems (Zhu, Kumar, & Banker, 2001).

  • Molecular Biology and Biochemistry : In the field of molecular biology, compounds like 6-(phenylhydrazino)uracils, which may contain structures similar to 6-Phenyldodecane, have been studied as inhibitors of DNA polymerase III in bacteria. This research aids in understanding the interaction of such compounds with biological molecules (Wright & Brown, 1977).

  • Material Science and Nanotechnology : The compound has potential applications in material science, as seen in the synthesis of thermotropic dendrimers, where monomers like 6-bromo-1-(4-hydroxy-4'-biphenylyl)-2-(4-hydroxyphenyl)hexane were used. This demonstrates its use in advanced material synthesis (Percec, Chu, & Kawasumi, 1994).

  • Chemical Sensors and Biosensors : 6-Phenyldodecane derivatives have been explored for their electrochemical properties, contributing to the development of sensors and biosensors. For instance, phen-dione, a derivative, was used in osmium complexes for the electrochemical detection of DNA, highlighting its potential in biosensor technology (del Pozo, Alonso, Pariente, & Lorenzo, 2005).

Safety and Hazards

In terms of safety, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, immediate medical attention is necessary .

properties

IUPAC Name

dodecan-6-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30/c1-3-5-7-10-14-17(13-9-6-4-2)18-15-11-8-12-16-18/h8,11-12,15-17H,3-7,9-10,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHJQFMTTFCBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70875106
Record name BENZENE, (1-PENTYLHEPTYL)-
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Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Vapor Pressure

0.000584 [mmHg]
Record name 6-Phenyldodecane
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Product Name

6-Phenyldodecane

CAS RN

2719-62-2
Record name 6-Phenyldodecane
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Record name 6-Phenyldodecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the environmental fate of 6-phenyldodecane?

A1: 6-phenyldodecane is recognized as a relatively bio-recalcitrant LAB isomer []. Studies investigating the fate of linear alkylbenzenes (LABs) in the coastal environment near Boston Harbor identified 6-phenyldodecane as a compound of interest []. The research highlighted that while biodegradation is a significant removal process for many LABs, 6-phenyldodecane persists longer in the environment []. This persistence suggests that current models might be missing a crucial process influencing the degradation of this specific isomer.

Q2: Beyond environmental studies, has 6-phenyldodecane been investigated in other contexts?

A3: Interestingly, 6-phenyldodecane has been identified as a constituent of essential oils derived from Imperata cylindrica, a plant known for its potential medicinal properties []. While the specific role of 6-phenyldodecane in the oil's bioactivity remains unexplored, its presence hints at potential applications beyond its current classification as a model compound for environmental fate studies. This finding opens avenues for future research exploring its potential biological activities and applications in various fields.

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